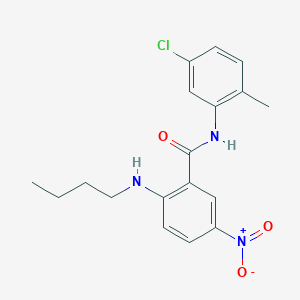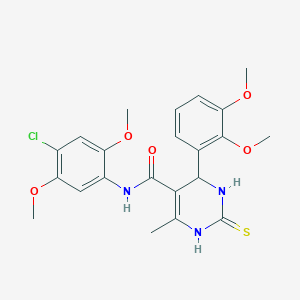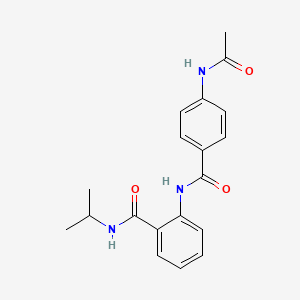
2-(butylamino)-N-(5-chloro-2-methylphenyl)-5-nitrobenzamide
Overview
Description
2-(butylamino)-N-(5-chloro-2-methylphenyl)-5-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a butylamino group, a chloro-substituted methylphenyl group, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(butylamino)-N-(5-chloro-2-methylphenyl)-5-nitrobenzamide typically involves multiple steps. One common route includes the following steps:
Nitration: The starting material, 5-chloro-2-methylbenzoic acid, undergoes nitration to introduce the nitro group at the 5-position.
Amidation: The nitro-substituted benzoic acid is then converted to the corresponding benzamide by reacting with butylamine under appropriate conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated purification systems, and advanced analytical techniques to monitor the reaction progress.
Chemical Reactions Analysis
Types of Reactions
2-(butylamino)-N-(5-chloro-2-methylphenyl)-5-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Oxidation: The compound can undergo oxidation reactions, particularly at the butylamino group, to form corresponding oxidized products.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: 2-(butylamino)-N-(5-chloro-2-methylphenyl)-5-aminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the butylamino group.
Scientific Research Applications
2-(butylamino)-N-(5-chloro-2-methylphenyl)-5-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific biological pathways.
Materials Science: The compound’s unique structural features make it a candidate for use in the development of novel materials with specific properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 2-(butylamino)-N-(5-chloro-2-methylphenyl)-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The butylamino group may also play a role in binding to specific receptors or enzymes, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2-(butylamino)-N-(5-chloro-2-methylphenyl)-5-aminobenzamide: A reduced form of the compound with an amino group instead of a nitro group.
2-(butylamino)-N-(5-chloro-2-methylphenyl)-5-hydroxybenzamide: A derivative with a hydroxyl group.
Uniqueness
2-(butylamino)-N-(5-chloro-2-methylphenyl)-5-nitrobenzamide is unique due to the presence of both a nitro group and a butylamino group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(butylamino)-N-(5-chloro-2-methylphenyl)-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3/c1-3-4-9-20-16-8-7-14(22(24)25)11-15(16)18(23)21-17-10-13(19)6-5-12(17)2/h5-8,10-11,20H,3-4,9H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUYBNOLDJOTOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NC2=C(C=CC(=C2)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-(2-(6-carbamoyl-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate](/img/structure/B4197804.png)

![3-amino-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone hydrobromide](/img/structure/B4197815.png)
![1-(2-butoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4197819.png)
![(2,5-Dichlorophenyl)[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B4197825.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(2,4,5-trichlorophenyl)methanesulfonamide](/img/structure/B4197828.png)
![3-{5-[(2-chlorobenzoyl)amino]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}propanoic acid](/img/structure/B4197831.png)
![2-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B4197833.png)
![4-bromo-N-[[4-(4-ethylpiperazin-1-yl)phenyl]carbamothioyl]benzamide;hydrochloride](/img/structure/B4197836.png)
![6-methyl-4-(1-piperidinyl)thieno[2,3-d]pyrimidine hydrochloride](/img/structure/B4197852.png)
![2-[(DIBENZO[B,D]FURAN-2-YLSULFONYL)AMINO]-3-PHENYLPROPANAMIDE](/img/structure/B4197865.png)

![1-(3-CHLORO-4-METHOXYBENZENESULFONYL)-N-[(PYRIDIN-4-YL)METHYL]PIPERIDINE-3-CARBOXAMIDE](/img/structure/B4197884.png)
![N-(2-furylmethyl)-1-[(4-methylphenyl)sulfonyl]prolinamide](/img/structure/B4197896.png)
